3,1-Benzoxazine-2,4,6-trione
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Overview
Description
3,1-Benzoxazine-2,4,6-trione is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their unique structural properties and potential applications in various fields, including materials science, medicinal chemistry, and polymer science. The structure of this compound consists of a benzene ring fused with an oxazine ring, which contains three oxygen atoms and one nitrogen atom.
Synthetic Routes and Reaction Conditions:
From Isatic Anhydride: One common method involves the reaction of isatic anhydride with N-sulfonyl-1,2,3-triazoles, catalyzed by complexes such as Rh2Oct4 or Rh2esp2.
Pd-Catalyzed Aniline Carbonylation: Another method involves the Pd(OAc)2-catalyzed carbonylation of 2-bromoanilines with aryl isocyanates in the presence of Mo(CO)6, leading to the formation of 2-aminobenzoxazin-4-ones.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common. Reagents such as halides or amines are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3,1-Benzoxazine-2,4,6-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,1-Benzoxazine-2,4,6-trione involves its ability to undergo ring-opening polymerization. This process is facilitated by the reduction in bond strength within the oxazine ring, induced by adjacent phenol substitution . The compound’s effects are mediated through interactions with molecular targets and pathways involved in polymerization and material formation.
Comparison with Similar Compounds
4-Alkylidene-3,1-benzoxazines: Synthesized from 2-ethynylaniline derivatives using catalytic systems based on Au, Pd(OAc)2, molecular I2, and Ag salts.
2-Amino-3,1-benzoxazines: Produced from isatic anhydride and N-sulfonyl-1,2,3-triazoles.
Uniqueness: 3,1-Benzoxazine-2,4,6-trione is unique due to its specific structural configuration and the ability to undergo polymerization, which is not commonly observed in other benzoxazine derivatives. This property makes it particularly valuable in the development of high-performance materials.
Properties
Molecular Formula |
C8H3NO4 |
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Molecular Weight |
177.11 g/mol |
IUPAC Name |
3,1-benzoxazine-2,4,6-trione |
InChI |
InChI=1S/C8H3NO4/c10-4-1-2-6-5(3-4)7(11)13-8(12)9-6/h1-3H |
InChI Key |
UIOOOKIRCAJKML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)OC(=O)C2=CC1=O |
Origin of Product |
United States |
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